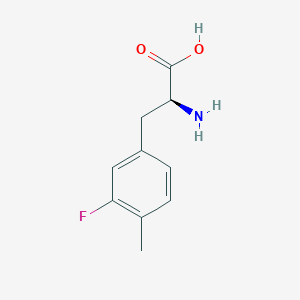
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, commonly referred to as a fluorinated amino acid, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorinated aromatic side chain, which enhances its interaction with biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C10H12FNO2
- Molecular Weight: 199.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom in the aromatic ring is believed to enhance binding affinity and specificity, making it a valuable tool for studying enzyme-substrate interactions and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes by mimicking natural substrates, leading to competitive inhibition.
- Receptor Modulation: It can modulate receptor activity, potentially influencing signaling pathways involved in various physiological processes.
1. Enzyme-Substrate Interaction Studies
Research indicates that this compound can be utilized in studies examining enzyme-substrate interactions due to its structural properties that resemble natural amino acids. This allows for the exploration of kinetic parameters and binding affinities.
2. Pharmacological Potential
The compound has been investigated for its potential as a precursor in the synthesis of biologically active peptides. Its unique structure may impart specific pharmacological properties that could be exploited in drug development.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The biological activity of this compound can also be compared with similar compounds to understand its unique properties better.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-amino-3-(4-chlorophenyl)propanoic acid | Chlorine instead of fluorine | Lower binding affinity than fluorinated analogs |
| (2S)-2-amino-3-(3-bromophenyl)propanoic acid | Bromine instead of fluorine | Moderate activity; less stable than fluorinated versions |
特性
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNDIMQYVVGMX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














